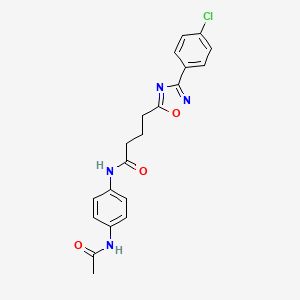
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ACBD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential therapeutic applications in various diseases and conditions.
Scientific Research Applications
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential therapeutic applications in various diseases and conditions. It has been studied for its role in cancer, diabetes, and cardiovascular diseases. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells. In diabetes research, it has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, it has been found to have anti-inflammatory and anti-atherosclerotic effects.
Mechanism of Action
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the activity of this compound, a protein that plays a role in various cellular processes. This compound inhibition has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. The exact mechanism of action of this compound is still being studied.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. In diabetes research, it has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, it has been found to have anti-inflammatory and anti-atherosclerotic effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential therapeutic applications in various diseases and conditions, its ability to inhibit the activity of this compound, and its anti-inflammatory, anti-cancer, and anti-diabetic effects. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its exact mechanism of action.
Future Directions
There are several future directions for research on N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. These include:
1. Further studies to determine the exact mechanism of action of this compound.
2. Studies to determine the potential therapeutic applications of this compound in other diseases and conditions.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Development of more potent and selective this compound inhibitors based on the structure of this compound.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases and conditions. Its inhibition of this compound activity has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Further studies are needed to determine its exact mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process. The first step involves the synthesis of 4-chlorobenzyl chloride, which is then reacted with 3-amino-1,2,4-oxadiazole to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-acetamidophenylbutyric acid to form this compound.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-16-9-11-17(12-10-16)23-18(27)3-2-4-19-24-20(25-28-19)14-5-7-15(21)8-6-14/h5-12H,2-4H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPMMOYOGMLFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

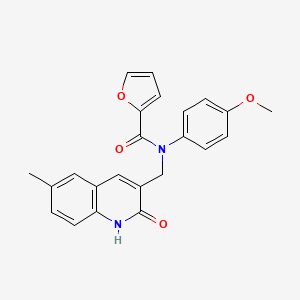
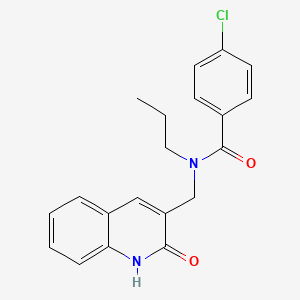
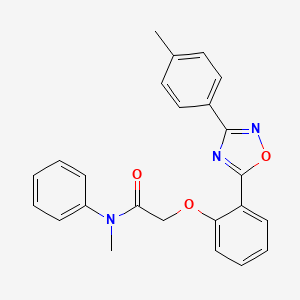
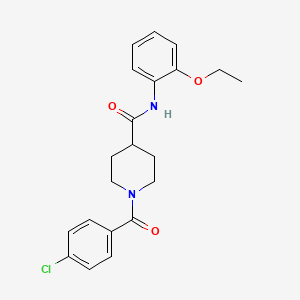
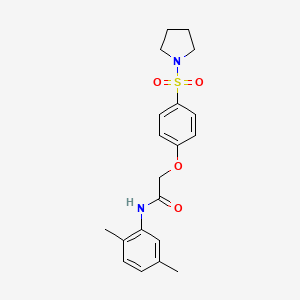

![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
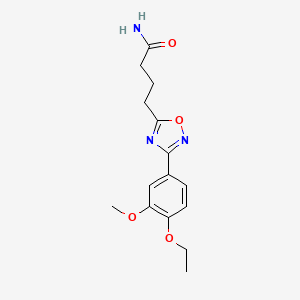
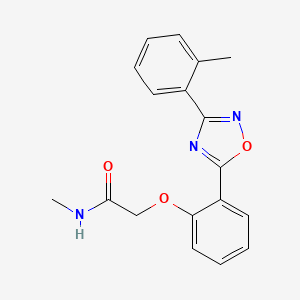
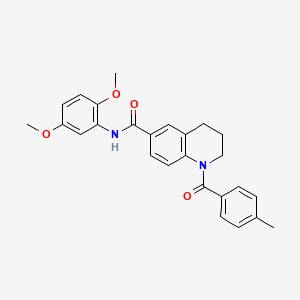
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
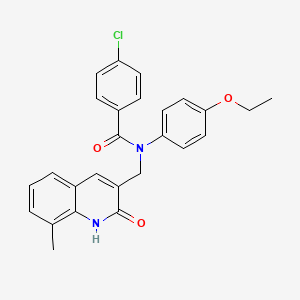
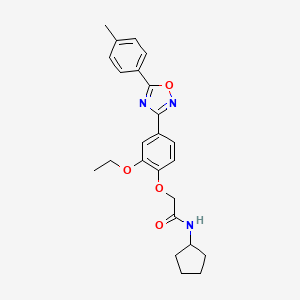
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)